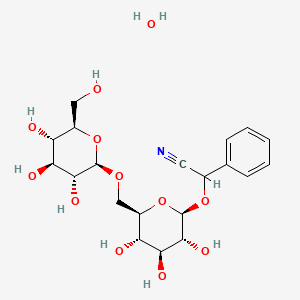

amygdalin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

amygdalin: is a naturally occurring compound found in the seeds of many fruits, such as apricots, almonds, and peaches. It is a cyanogenic glycoside, meaning it can release cyanide when metabolized. This compound has been studied for its potential medicinal properties, particularly in cancer treatment, although its efficacy and safety remain controversial.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of amygdalin typically involves the extraction from natural sources. The seeds are ground and subjected to a series of solvent extractions to isolate the compound. The crude extract is then purified using techniques such as recrystallization.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from fruit seeds. The seeds are mechanically processed to separate the kernels, which are then subjected to solvent extraction. The extract is purified through crystallization and drying to obtain the monohydrate form.

Analyse Chemischer Reaktionen

Types of Reactions: amygdalin undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in the presence of water and enzymes such as beta-glucosidase, leading to the release of hydrogen cyanide, benzaldehyde, and glucose.

Oxidation: Oxidizing agents like potassium permanganate can oxidize this compound, altering its structure and properties.

Reduction: Reducing agents such as sodium borohydride can reduce the compound, potentially modifying its biological activity.

Major Products Formed:

Hydrolysis: Hydrogen cyanide, benzaldehyde, and glucose.

Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Reduction: Reduced forms of the compound with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: amygdalin is used as a model compound in studies of cyanogenic glycosides and their chemical properties.

Biology: Research in biology focuses on the enzymatic hydrolysis of this compound and the release of cyanide, which has implications for plant defense mechanisms.

Medicine: The compound has been studied for its potential use in cancer therapy, particularly in alternative medicine. its safety and efficacy are highly debated, and it is not approved for cancer treatment by major health authorities.

Industry: In the food industry, this compound is sometimes used as a flavoring agent due to the presence of benzaldehyde, which has a characteristic almond-like aroma.

Wirkmechanismus

The primary mechanism of action of amygdalin involves its hydrolysis to produce hydrogen cyanide, a potent inhibitor of cellular respiration. Cyanide binds to cytochrome c oxidase in the mitochondrial electron transport chain, preventing the utilization of oxygen and leading to cell death. This mechanism is the basis for its proposed use in cancer therapy, although the release of cyanide poses significant toxicity risks.

Vergleich Mit ähnlichen Verbindungen

Prunasin: Another cyanogenic glycoside found in the seeds of certain fruits.

Linamarin: A cyanogenic glycoside found in cassava and other plants.

Dhurrin: Found in sorghum, this compound also releases cyanide upon hydrolysis.

Uniqueness: amygdalin is unique due to its historical use in alternative cancer treatments and its presence in a wide variety of fruit seeds. Its dual nature as both a potential therapeutic agent and a toxic compound makes it a subject of ongoing research and debate.

Eigenschaften

IUPAC Name |

2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO11.H2O/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19;/h1-5,10-20,22-28H,7-8H2;1H2/t10?,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPPIYCXYRZEBX-ZSKIGSFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

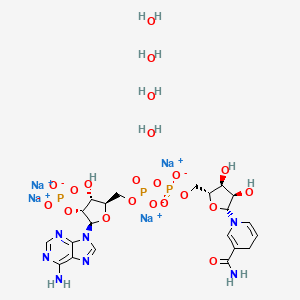

![tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;hydrate](/img/structure/B8022236.png)

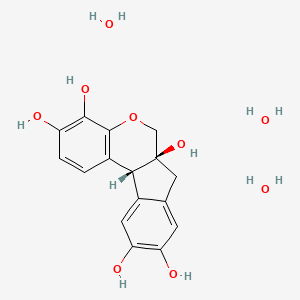

![2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate](/img/structure/B8022259.png)

![6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate](/img/structure/B8022264.png)